molecular formula C21H18ClNO B2998394 1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone CAS No. 279672-38-7

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone

Cat. No. B2998394
CAS RN: 279672-38-7
M. Wt: 335.83
InChI Key: BCXCHTWHIIQRIB-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone is an organic compound belonging to the class of heterocyclic compounds. It is also known as 4-chloroanilino-1-phenyl-1-propane-1,1-dicarboxylic acid phenylmethyl ester. This compound has been extensively studied in recent years due to its potential medicinal and industrial applications. The synthesis of this compound involves the use of a variety of organic reactions, including condensation reactions, oxidation reactions, and hydrolysis reactions. It has been used in the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

Enzymatic Reduction for Chiral Synthesis

The asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases, showcases the potential of "1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone" derivatives in the production of antidepressant drugs. Saccharomyces cerevisiae reductase, for example, exhibits high activity and enantioselectivity in reducing similar ketones, underscoring its importance in pharmaceutical manufacturing (Choi et al., 2010).

Environmental Remediation

Research on biphenyl dioxygenases emphasizes the environmental relevance of biphenyl compounds, including those chlorinated, in bioremediation efforts. These enzymes play crucial roles in degrading polychlorinated biphenyls (PCBs), which are environmental pollutants. This application is particularly significant given the widespread use and persistence of PCBs in the environment (Furukawa et al., 2004).

Material Science and Polymer Chemistry

In the realm of materials science, the exploration of renewable building blocks like phloretic acid (derived from similar biphenyl structures) for enhancing reactivity towards benzoxazine ring formation presents a sustainable alternative to conventional phenols. This approach facilitates the development of bio-based polymers with promising thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition

The investigation of propanone derivatives, including structures related to "1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone," as corrosion inhibitors highlights their potential in protecting metals from acidic degradation. Such compounds exhibit mixed-type inhibitive action, suggesting their utility in industrial maintenance and the preservation of infrastructure (Olasunkanmi et al., 2019).

Spectroscopy and Charge Transfer Complexes

Spectroscopic studies of biphenyl and its charge transfer complexes offer insights into the photoconductivity and semiconducting properties of these compounds. Such research is crucial for developing advanced materials with specific electronic and optical properties, paving the way for innovations in electronics and photovoltaics (Trivedi et al., 2013).

properties

IUPAC Name

3-(4-chloroanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO/c22-19-10-12-20(13-11-19)23-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXCHTWHIIQRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone

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